Eribulina mesilato

Descripción general

Descripción

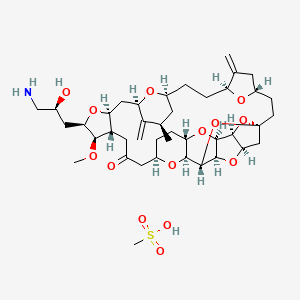

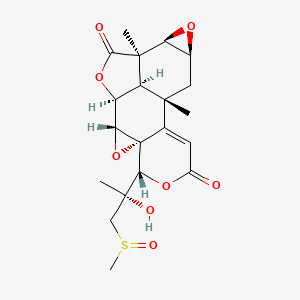

Eribulina mesilato es un análogo sintético de la halichondrina B, un producto natural aislado de la esponja marina Halichondria okadai . Es un nuevo agente dirigido a microtúbulos que se usa principalmente en el tratamiento del cáncer de mama metastásico . This compound ha mostrado beneficios clínicos significativos, incluida la mejora de la supervivencia general en pacientes con cáncer de mama avanzado .

Aplicaciones Científicas De Investigación

Eribulina mesilato tiene una amplia gama de aplicaciones de investigación científica. En química, se estudia por sus propiedades únicas de despolimerización de microtúbulos . En biología y medicina, se utiliza ampliamente en la investigación del cáncer, particularmente por su eficacia en el tratamiento del cáncer de mama metastásico . Los ensayos clínicos han demostrado sus beneficios de supervivencia en pacientes con cáncer de mama HER2 negativo y triple negativo . Además, se está investigando la this compound para su posible uso en el tratamiento de otros tumores sólidos avanzados .

Mecanismo De Acción

Eribulina mesilato ejerce sus efectos inhibiendo la fase de crecimiento de los microtúbulos sin afectar la fase de acortamiento . Secuestr a la tubulina en agregados no productivos, lo que lleva a un bloqueo del ciclo celular G2 / M, interrupción de los husos mitóticos y, en última instancia, a la muerte celular apoptótica después del bloqueo mitótico prolongado . Este mecanismo es distinto de otros agentes dirigidos a microtúbulos, lo que hace que la this compound sea única en su clase .

Análisis Bioquímico

Biochemical Properties

Eribulin mesylate plays a significant role in biochemical reactions by targeting microtubules. It inhibits the growth phase of microtubules without affecting the shortening phase, leading to the sequestration of tubulin into nonproductive aggregates . This action results in the disruption of mitotic spindles and ultimately induces apoptotic cell death after prolonged mitotic blockage . Eribulin mesylate interacts with tubulin, a key protein in the microtubule structure, and this interaction is critical for its antimitotic effects .

Cellular Effects

Eribulin mesylate has profound effects on various types of cells and cellular processes. It induces G2/M cell-cycle arrest, which disrupts mitotic spindle formation and leads to cell-cycle arrest and apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, eribulin mesylate has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a process that is crucial for cancer metastasis . Additionally, it influences angiogenesis and vascular remodeling, further contributing to its anti-cancer properties .

Molecular Mechanism

At the molecular level, eribulin mesylate exerts its effects by binding to a small number of high-affinity sites at the plus ends of existing microtubules . This binding inhibits microtubule polymerization and promotes microtubule pausing, which disrupts the mitotic spindle and leads to cell-cycle arrest in the G2/M phase . The inhibition of microtubule dynamics by eribulin mesylate ultimately results in apoptotic cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eribulin mesylate change over time. The compound has a terminal half-life of approximately 2 days, with a rapid distribution phase followed by a slow elimination phase . Studies have shown that eribulin mesylate remains stable and retains its anti-cancer properties over time. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of eribulin mesylate vary with different dosages in animal models. At lower doses, eribulin mesylate has been shown to exert significant antitumor effects without causing severe toxicity . At higher doses, it can induce toxic effects such as neutropenia and peripheral neuropathy . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects.

Metabolic Pathways

Eribulin mesylate is primarily eliminated unchanged in the feces, with minor elimination via the urine . The compound is not significantly metabolized by cytochrome P450 enzymes, indicating that it undergoes minimal metabolic transformation . This unique metabolic profile contributes to its stability and prolonged activity in the body.

Transport and Distribution

Eribulin mesylate is rapidly distributed in the body, with a volume of distribution ranging from 43 to 114 L/m² . The compound exhibits linear kinetics and is primarily eliminated through nonrenal pathways . Its distribution within cells and tissues is facilitated by its interaction with tubulin, which allows it to effectively target and disrupt microtubule dynamics .

Subcellular Localization

Eribulin mesylate primarily localizes to the microtubules within cells, where it exerts its antimitotic effects . The compound binds to specific sites on β-tubulin, which is a key component of microtubules . This subcellular localization is crucial for its ability to disrupt microtubule dynamics and induce cell-cycle arrest and apoptosis.

Métodos De Preparación

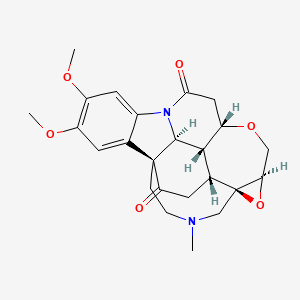

La síntesis de eribulina mesilato implica múltiples pasos, comenzando por la halichondrina B. El proceso incluye desproteger la eribulina-enona en tetrahidrofurano usando una solución de TBAF tamponada con imidazol HCl, seguido de purificación por cromatografía en columna . Se han desarrollado métodos de producción industrial para escalar la síntesis de cantidades de microgramos a multigramos, que involucran reacciones de acoplamiento clave como la formación del enlace carbono-carbono C30a a C1 y el cierre del anillo macrocíclico a través de una reacción intramolecular de Nozaki-Hiyama-Kishi .

Análisis De Reacciones Químicas

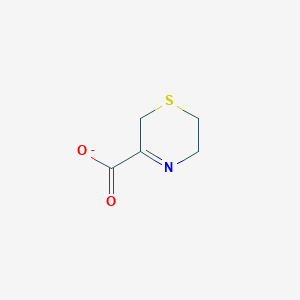

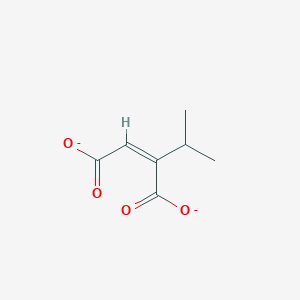

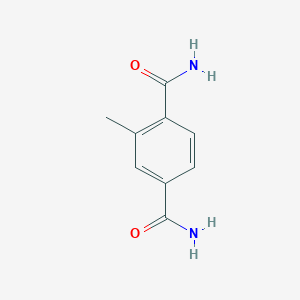

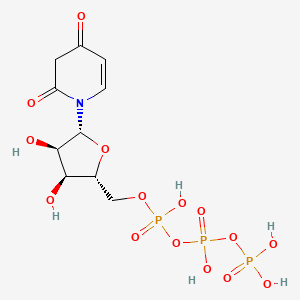

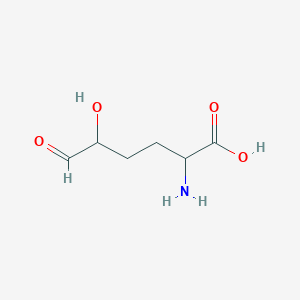

Eribulina mesilato experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen acetato de etilo, metanol, etanol y n-heptano . Los principales productos formados a partir de estas reacciones son intermediarios como N-ERBL-04, que se purifican y procesan adicionalmente para obtener el compuesto final .

Comparación Con Compuestos Similares

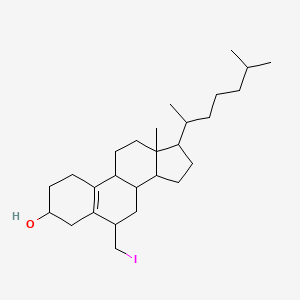

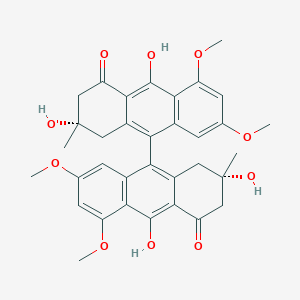

Eribulina mesilato se compara con otros agentes dirigidos a microtúbulos como los taxanos y los alcaloides de la vinca. A diferencia de estos compuestos, la this compound tiene un mecanismo de acción único que implica la inhibición del crecimiento de los microtúbulos sin afectar la fase de acortamiento . Compuestos similares incluyen la halichondrina B, de la que se deriva la this compound, y otros productos naturales marinos como la discodermolida y la trabectedina .

Propiedades

IUPAC Name |

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H59NO11.CH4O3S/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41;1-5(2,3)4/h19,23-39,43H,2-3,5-18,41H2,1,4H3;1H3,(H,2,3,4)/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMYWGZHLCQOOJ-WRNBYXCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63NO14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441045-17-6 | |

| Record name | Eribulin mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441045-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eribulin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441045176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,3aS,7R,8aS,9S,10aR,11S,12R,13aR,13bS,15S,18S,21S,24S,26R,28R,29aS)-2-[(2S)-3-amino-2-hydroxypropyl]-3-methoxy-26-methyl-20,27-dimethylidenehexacosahydro-11,15:18,21:24,28-triepoxy-7,9-ethano-12,15-methano-9H,15H-furo[3,2-i]furo[2',3':5,6]pyrano[4,3-b][1,4]dioxacyclopentacosin-5(4H)-one methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERIBULIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9U0660CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide;hydrochloride](/img/structure/B1257488.png)

![(2-Phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B1257496.png)